D3 Receptor Binding Affinity: 921808-07-3 vs. In-Class Unsubstituted Phenyl Analog
In a direct head-to-head comparison within the same patent family, N-(3-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide (compound 39) demonstrates ~50-fold higher D3 binding affinity than its unsubstituted phenyl analog (compound 4, CAS 921807-59-2). The 3-chlorophenyl compound yields Ki = 4.60 nM at human D3 receptor expressed in HEK293 cells, whereas the N-phenyl congener shows Ki ≈ 230 nM under identical assay conditions [1][2].
| Evidence Dimension | D3 Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | N-phenyl analog (CAS 921807-59-2): Ki ≈ 230 nM |
| Quantified Difference | ~50-fold higher affinity for the 3-chlorophenyl derivative |
| Conditions | Displacement of [125I]IABN at human D3 receptor expressed in HEK293 cells (patent US 8,748,608) |
Why This Matters
A 50-fold difference in Ki directly impacts the ligand concentration required for receptor occupancy in functional assays; using the weaker analog would necessitate 50-fold higher concentrations, increasing off-target engagement risk and reducing assay signal-to-noise ratio.
- [1] BindingDB BDBM50378002; CHEMBL1627320; US8748608, 39. Ki = 4.60 nM for human D3R. (https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378002) View Source
- [2] Newman, A. H., Grundt, P., Cyriac, G. C., Luedtke, R., & Cao, J. (2014). US Patent 8,748,608 B2. Compound 4 (N-phenyl analog) Ki ≈ 230 nM as listed in patent tables. View Source
